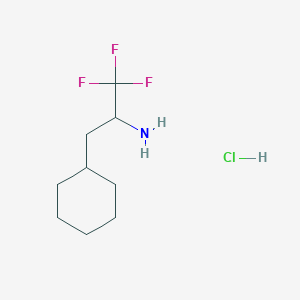

3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride

Overview

Description

3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride is a chemical compound with the CAS Number: 7573-91-3 . It has a molecular weight of 231.69 and its IUPAC name is 3-cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride .

Molecular Structure Analysis

The InChI code for 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride is 1S/C9H16F3N.ClH/c10-9(11,12)8(13)6-7-4-2-1-3-5-7;/h7-8H,1-6,13H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 249-252 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Advances in Organic Synthesis

Recent studies have demonstrated the utility of cyclohexylamine derivatives in organic synthesis, highlighting their potential in constructing complex molecular architectures. For instance, the desymmetrization of cyclohexa-2,5-dienes through diastereoselective protonation-hydroamination cascades has been reported, showcasing the high selectivity towards bicyclic allylic amines. This process elucidates a non-direct hydroamination pathway, involving diastereoselective protonation followed by lithium amide addition across a double bond, concluding with regioselective protonation of the final allylic anion (Lebeuf et al., 2006). Additionally, the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with amines offers rapid access to 2-substituted 4-hydroxyindole derivatives, highlighting a novel pathway for tetrahydroindol-4-ones synthesis without forming 3-substituted isomers (Nambu et al., 2014).

Catalytic Applications

Cyclohexene has been used as a substrate probe to investigate the nature of the high-valent iron-oxo oxidant in Fe(TPA)-catalyzed oxidations. This study reveals the versatility of cyclohexene in understanding the electronic properties of the oxidant, with significant implications for bio-inspired nonheme iron catalysts (Oloo et al., 2013). Moreover, the synthesis of stable bulky and rigid cyclic (alkyl)(amino)carbenes and their gold(I) complex catalytic activity in the three-component preparation of 1,2-dihydroquinoline derivatives underlines the efficiency of these carbenes in transition metal-catalyzed processes (Zeng et al., 2009).

Material Science and Environmental Applications

The coupling of homogeneous liquid-liquid extraction and dispersive liquid-liquid microextraction techniques for the extraction and preconcentration of polycyclic aromatic hydrocarbons from aqueous samples followed by GC with flame ionization detection showcases an innovative method. This method combines two sample preparation techniques to achieve high extraction recoveries and enrichment factors, demonstrating the utility of cyclohexyl amine derivatives in enhancing the sensitivity of environmental pollutant analysis (Farajzadeh et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It is believed that the trifluoropropan-2-amine group may interact with its targets, leading to changes in their function .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

More research is needed to determine the specific effects of this compound .

Action Environment

Like many chemical compounds, its stability and efficacy may be affected by factors such as temperature, ph, and the presence of other chemicals .

properties

IUPAC Name |

3-cyclohexyl-1,1,1-trifluoropropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3N.ClH/c10-9(11,12)8(13)6-7-4-2-1-3-5-7;/h7-8H,1-6,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUDFSNNKOGICZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 3-[(hydroxyamino)iminomethyl]-, methyl ester](/img/structure/B1459075.png)

![2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1459083.png)

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol](/img/structure/B1459094.png)

![7-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B1459097.png)